(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone typically involves the nitration of a dimethoxybenzene derivative followed by a Friedel-Crafts acylation reaction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: (4,5-Dimethoxy-2-aminophenyl)(phenyl)methanone.
Substitution: (4,5-Dihydroxy-2-nitrophenyl)(phenyl)methanone.
Oxidation: (4,5-Dimethoxy-2-nitrobenzoquinone).
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of photolabile protecting groups for the synthesis of nucleotides and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone
- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol
- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methane
Comparison:
- This compound is unique due to its ketone functional group, which imparts distinct reactivity compared to its alcohol and alkane counterparts.
- The presence of the nitro group in all these compounds makes them susceptible to similar types of chemical reactions, such as reduction and substitution.
- The methoxy groups in these compounds enhance their solubility in organic solvents and influence their overall chemical behavior.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGOBXJJWDHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.